molecular formula C11H16O3 B14155391 2-Propanol, 1-methoxy-3-(phenylmethoxy)- CAS No. 4137-81-9

2-Propanol, 1-methoxy-3-(phenylmethoxy)-

Katalognummer: B14155391
CAS-Nummer: 4137-81-9
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: AOLMUHFESNSJEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-methoxy-3-(phenylmethoxy)- (CAS 805972-34-3, ACI-INT-543) is a propanol derivative with a methoxy group at position 1 and a phenylmethoxy (benzyloxy) group at position 2. Its molecular formula is C₁₂H₁₈O₄, and it features a branched ether-alcohol structure.

Eigenschaften

CAS-Nummer

4137-81-9

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

1-methoxy-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C11H16O3/c1-13-8-11(12)9-14-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI-Schlüssel

AOLMUHFESNSJEE-UHFFFAOYSA-N

Kanonische SMILES

COCC(COCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Epoxide Ring-Opening with Methanol

The reaction begins with epichlorohydrin (1-chloro-2,3-epoxypropane), a versatile epoxide precursor. Under acidic conditions , methanol selectively attacks the more substituted carbon of the epoxide ring, yielding 3-chloro-1-methoxypropan-2-ol . This step exploits the electrophilic nature of the protonated epoxide, directing nucleophilic addition to the central carbon:

$$
\text{Cl-CH}2-\text{CH(O)}-\text{CH}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Cl-CH}2-\text{CH(OH)}-\text{OCH}_3
$$

Key Conditions :

  • Temperature: 0–60°C
  • Solvent: Methanol (neat)
  • Catalyst: Acidic resins or mineral acids

Nucleophilic Substitution with Benzyloxide

The chloro intermediate undergoes Williamson ether synthesis with benzyl alcohol in the presence of a strong base (e.g., NaOH), replacing the chloride with a benzyloxy group:

$$
\text{Cl-CH}2-\text{CH(OH)}-\text{OCH}3 + \text{C}6\text{H}5\text{CH}2\text{O}^- \rightarrow \text{C}6\text{H}5\text{CH}2\text{O}-\text{CH}2-\text{CH(OH)}-\text{OCH}3 + \text{Cl}^-
$$

Optimization Insights :

  • Base : Potassium hydroxide in dimethyl sulfoxide enhances reaction efficiency.
  • Yield : >80% after purification via distillation.

Sequential Etherification via Propanol Derivatives

Stepwise Protection of Propan-2-ol

Starting with propan-2-ol , selective etherification is achieved through temporary protection of hydroxyl groups:

  • Methoxy Introduction : Reaction with methyl bromide in the presence of NaH forms 1-methoxypropan-2-ol .
  • Benzyloxy Introduction : The secondary hydroxyl group is activated as a tosylate (using tosyl chloride), followed by displacement with benzyloxide:

$$
\text{CH}3\text{O}-\text{CH}2-\text{CH(OH)}-\text{CH}3 \xrightarrow{\text{TsCl}} \text{CH}3\text{O}-\text{CH}2-\text{CH(OTs)}-\text{CH}3 \xrightarrow{\text{C}6\text{H}5\text{CH}2\text{O}^-} \text{CH}3\text{O}-\text{CH}2-\text{CH(OCH}2\text{C}6\text{H}5)-\text{CH}_3
$$

Challenges :

  • Regioselectivity requires precise stoichiometry to avoid di-etherification.
  • Tosylate formation demands anhydrous conditions.

Catalytic Asymmetric Synthesis

Chiral Catalyst Systems

Racemic Co-salen catalysts (e.g., Jacobsen catalysts) enable enantioselective epoxide ring-opening, as demonstrated in related glycol ether syntheses. For 2-propanol, 1-methoxy-3-(phenylmethoxy)-, a chiral catalyst directs methanol and benzyl alcohol to specific carbons, though industrial scalability remains limited.

Case Study :

  • Catalyst : Oligomeric Co-salen complexes
  • Selectivity : >90% regioselectivity for methoxy placement

Industrial-Scale Considerations

Solvent and Process Optimization

  • Solvent-Free Reactions : Preferred for reduced waste and cost.
  • Continuous Flow Systems : Enhance yield and safety in epichlorohydrin-based routes.

Purification Techniques

  • Distillation : Effective for separating isomers and byproducts.
  • Crystallization : Utilized for high-purity pharmaceutical intermediates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Epichlorohydrin Route 80–85 95–98 High Short reaction time
Sequential Etherification 70–75 90–95 Moderate Avoids epoxide intermediates
Catalytic Asymmetric 60–65 99+ Low Enantioselectivity

Analyse Chemischer Reaktionen

2-Propanol, 1-methoxy-3-(phenylmethoxy)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-methoxy-3-(phenylmethoxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propanol, 1-methoxy-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The methoxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s functional groups (methoxy and phenylmethoxy) distinguish it from other propanol derivatives. Below is a comparison of key structural analogues:

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications
2-Propanol, 1-methoxy-3-(phenylmethoxy)- 805972-34-3 C₁₂H₁₈O₄ 1-methoxy, 3-phenylmethoxy Potential intermediate in organic synthesis
1-[2-Nitro-1-imidazolyl]-3-methoxy-2-propanol N/A C₇H₁₁N₃O₄ 1-methoxy, 3-nitroimidazole Radiosensitizer for hypoxic tumor cells
2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-(oxiranylmethoxy)- 133040-01-4 C₁₄H₂₀O₅ 4-(2-methoxyethyl)phenoxy, oxiranylmethoxy Epoxy reactivity for polymer crosslinking
3-Chloro-1-methoxy-2-propanol 4151-97-7 C₄H₉ClO₂ 1-methoxy, 3-chloro Solvent or chemical intermediate
1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol 95586-78-0 C₁₄H₂₃NO₃ 1-ethylamino, 4-(2-methoxyethyl)phenoxy Metoprolol metabolite with β-blocker activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitroimidazole substituent in the radiosensitizer compound () enhances hypoxic cell toxicity through nitro group reduction, unlike the electron-rich phenylmethoxy group in the target compound .
  • Reactivity : The oxiranylmethoxy group in CAS 133040-01-4 introduces epoxy functionality, enabling polymer or adhesive applications, whereas the target compound’s benzyloxy group may stabilize aromatic interactions .
  • Biological Activity: Amino-substituted derivatives (e.g., 95586-78-0) exhibit β-adrenoceptor binding, highlighting how amino vs. ether substituents dictate pharmacological effects .
Physical and Chemical Properties

Limited data exist for the target compound, but comparisons can be inferred from structurally similar molecules:

  • Boiling Points : Tripropylene glycol methyl ether (CAS 20324-33-8), a related glycol ether, has a boiling point of 373.2 K at 0.3 kPa . The target compound’s larger aromatic substituents may increase boiling point due to higher molecular weight.
  • Solubility: The phenylmethoxy group likely reduces water solubility compared to simpler methoxy-propanols (e.g., 3-Chloro-1-methoxy-2-propanol) .
  • Stability: Benzyl ethers are generally stable under basic conditions but cleavable via hydrogenolysis, unlike the hydrolytically sensitive epoxy group in CAS 133040-01-4 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.